4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile
Overview
Description
“4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C16H11N3O2 . It has an average mass of 277.277 Da and a monoisotopic mass of 277.085114 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile”, involves various methods . One common method is the Fischer Indole Synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone . The hydrazone then undergoes acid-catalyzed cyclization to form the indole .Molecular Structure Analysis
The molecular structure of “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” consists of a benzene ring attached to a nitrile group and an indole ring. The indole ring is further substituted with a nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” include its molecular formula (C16H11N3O2), average mass (277.277 Da), and monoisotopic mass (277.085114 Da) . Further information about its melting point, boiling point, and density can be found on ChemicalBook .Scientific Research Applications
Synthesis of Phosphonic Acid Derivatives
The compound can be used in the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives . The choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .
Biological Activities
Indole derivatives, including “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Antiviral Activity
Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential antiviral applications for “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile”.
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . This indicates that “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” could potentially be used in the treatment of inflammation and pain.
Treatment of Cancer Cells
Indole derivatives have been applied in the treatment of cancer cells . This suggests that “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” could potentially be used in cancer treatment.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This suggests that “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” could potentially be used in the treatment of a wide range of health conditions.
Mechanism of Action
- The primary targets of this compound are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on the exact targets for this particular compound. However, indole derivatives often interact with various cellular proteins, including receptors, enzymes, and transporters .
Target of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
4-[(6-nitroindol-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECLIUQCXNYUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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